Product packaging for 6-Azidohexanoic Acid Sulfo-NHS Ester(Cat. No.:)

6-Azidohexanoic Acid Sulfo-NHS Ester

Cat. No.: B15338162
M. Wt: 356.29 g/mol
InChI Key: XSBVNGAFUWOQLQ-UHFFFAOYSA-M
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Description

6-Azidohexanoic Acid Sulfo-NHS Ester is a water-soluble bioconjugation reagent designed for labeling primary amine-containing biomolecules (e.g., antibodies, proteins) in fully aqueous buffers. Its structure includes a sulfonated N-hydroxysuccinimide (NHS) ester, which enhances water solubility, and a 6-azidohexanoic acid spacer that introduces an azide group for subsequent bioorthogonal click chemistry reactions (e.g., strain-promoted azide-alkyne cycloaddition) . The reagent reacts efficiently with primary amines at pH 7–9, forming stable amide bonds without requiring organic co-solvents, making it ideal for applications sensitive to solvent interference, such as cell surface protein labeling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N4NaO7S B15338162 6-Azidohexanoic Acid Sulfo-NHS Ester

Properties

Molecular Formula

C10H13N4NaO7S

Molecular Weight

356.29 g/mol

IUPAC Name

sodium;1-(6-azidohexanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C10H14N4O7S.Na/c11-13-12-5-3-1-2-4-9(16)21-14-8(15)6-7(10(14)17)22(18,19)20;/h7H,1-6H2,(H,18,19,20);/q;+1/p-1

InChI Key

XSBVNGAFUWOQLQ-UHFFFAOYSA-M

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of 6-Azidohexanoic Acid

6-Azidohexanoic acid is synthesized via nucleophilic substitution of 6-bromohexanoic acid with sodium azide (NaN₃). The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions (60–80°C for 12–24 hours). The azide group (N₃⁻) displaces the bromide ion, yielding the intermediate 6-azidohexanoic acid, which is subsequently purified via recrystallization or column chromatography.

Key Reaction Parameters

Parameter Condition
Solvent DMF/DMSO (anhydrous)
Temperature 60–80°C
Reaction Time 12–24 hours
Yield 70–85% (reported for analogous reactions)

Activation with Sulfo-NHS Ester

The carboxylic acid group of 6-azidohexanoic acid is activated using a carbodiimide coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) and sulfo-N-hydroxysuccinimide (sulfo-NHS). This step occurs in aqueous buffers (pH 7–9) to ensure optimal reactivity with primary amines while maintaining water solubility.

Mechanistic Pathway

  • Carbodiimide Activation : EDC reacts with the carboxylate group to form an unstable O-acylisourea intermediate.
  • NHS Ester Formation : Sulfo-NHS displaces the intermediate, yielding the stable sulfo-NHS ester conjugate.
  • Byproduct Removal : Urea byproducts are removed via dialysis or centrifugal filtration.

Optimization Insights

  • pH Dependence : Reactions at pH > 7 minimize hydrolysis of the sulfo-NHS ester while maximizing amine reactivity.
  • Solvent Compatibility : Aqueous buffers with ≤20% organic co-solvents (e.g., DMSO) enhance reagent solubility without compromising stability.

Industrial-Scale Production and Quality Control

Industrial synthesis prioritizes scalability and reproducibility through continuous-flow reactors and in-line analytics. Key advancements include:

Process Intensification

  • Microreactor Systems : Submillimeter reaction channels enable precise temperature control (±1°C) and reduced reaction times (≤4 hours for 6-azidohexanoic acid synthesis).
  • Automated Purification : Tangential flow filtration (TFF) systems achieve >95% purity by removing unreacted EDC and sulfo-NHS.

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical-grade standards:

Analytical Method Target Specification
Reverse-Phase HPLC ≥95% purity (210 nm detection)
Mass Spectrometry m/z 356.28 [M+Na]⁺
FT-IR Spectroscopy 2100 cm⁻¹ (azide stretch)

Challenges and Mitigation Strategies

Azide Stability

The azido group is prone to reduction or photodegradation. Industrial protocols address this by:

  • Conducting reactions under inert atmospheres (N₂ or Ar).
  • Using amber glassware to minimize light exposure.

Ester Hydrolysis

The sulfo-NHS ester’s hydrolytic susceptibility necessitates:

  • Lyophilization of final products for long-term storage (-20°C, desiccated).
  • Formulating the compound as a crystalline solid to enhance shelf life.

Emerging Innovations

Recent advances focus on enhancing reaction efficiency and environmental sustainability:

  • Enzymatic Coupling : Lipase-mediated esterification reduces reliance on carbodiimide reagents, lowering toxicity.
  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF in azide synthesis, improving waste profiles.

Chemical Reactions Analysis

6-Azidohexanoic Acid Sulfo-NHS Ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in click chemistry reactions with alkynes to form stable triazole linkages. This reaction is typically catalyzed by copper(I) ions.

    Amide Bond Formation: The sulfo-NHS ester reacts with primary amines to form stable amide bonds.

Common reagents used in these reactions include copper(I) catalysts for click chemistry and primary amines for amide bond formation. The major products formed are triazole-linked compounds and amide derivatives, respectively.

Scientific Research Applications

6-Azidohexanoic Acid Sulfo-NHS Ester is a water-soluble reagent frequently utilized to label proteins, antibodies, and other primary amine-containing macromolecules with an azido group in aqueous buffers . The sulfo-NHS ester reacts with primary amines at pH 7-9, creating a stable amide bond . Specific labeling of cell surface proteins is a common application for these membrane-impermeable reagents .

Applications

This compound has a wide range of applications in biochemical research. It is utilized in bioconjugation, fluorescent labeling, protein modification, click chemistry, and diagnostics development .

Scientific Research Applications

  • Bioconjugation This compound is used to attach biomolecules, such as proteins or antibodies, to surfaces or other molecules, enhancing the development of targeted therapies and diagnostics . It facilitates the attachment of biomolecules for drug delivery and diagnostic purposes . Researchers can use the ester for labeling proteins with fluorescent tags, facilitating studies in cellular imaging and tracking protein interactions . The azido group facilitates the incorporation of this compound into biomolecules, allowing researchers to track and study protein interactions, localizations, and functions within biological systems.
  • Drug Development Its ability to form stable linkages makes it useful in creating prodrugs, which can improve the solubility and bioavailability of pharmaceutical compounds .
  • Materials Science The azido group allows for click chemistry applications, enabling the creation of novel materials with tailored properties for use in sensors and coatings .
  • Protein Labeling Researchers can use this ester for labeling proteins with fluorescent tags, facilitating studies in cellular imaging and tracking protein interactions .
  • Nanotechnology It plays a significant role in the functionalization of nanoparticles, enhancing their stability and biocompatibility for drug delivery systems .
  • Fluorescent Labeling It serves as a versatile linker in fluorescent labeling applications, allowing researchers to visualize and track biomolecules in live cells, which is crucial for understanding cellular processes .
  • Protein Modification The chemical is effective in modifying proteins for various applications, including the creation of biopharmaceuticals, where specific modifications can enhance stability and efficacy .
  • Click Chemistry It plays a significant role in click chemistry reactions, facilitating the rapid and efficient formation of stable compounds, which is valuable in drug discovery and materials science . The azido group can participate in click chemistry reactions with alkynes to form stable triazole linkages.
  • Diagnostics Development This compound is utilized in the development of diagnostic tools, such as biosensors, where it helps improve the sensitivity and specificity of detection methods .

Case Studies and Research Findings

  • Anti-tumor effects A study involving engineered red blood cells demonstrated that the azide group facilitated effective conjugation with tumor-targeting agents, enhancing anti-tumor immune responses without significant toxicity .
  • Targeted drug delivery systems Research on targeted drug delivery systems has shown that conjugating drugs with this compound improves their stability and efficacy against solid tumors.

Similar Compounds

Mechanism of Action

The primary mechanism of action of 6-Azidohexanoic Acid Sulfo-NHS Ester involves the formation of stable amide bonds with primary amines. The sulfo-NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of a stable amide bond. The azido group can then participate in click chemistry reactions, forming triazole linkages with alkynes .

Comparison with Similar Compounds

Key Differences :

  • Solubility: The non-sulfonated NHS ester variant lacks the sulfonate group, rendering it poorly water-soluble. This necessitates organic co-solvents (e.g., DMSO, DMF) for dissolution, which may compromise biomolecule stability or activity .
  • Stability : The NHS ester intermediate is more prone to hydrolysis in aqueous environments compared to its sulfo-NHS counterpart, reducing conjugation efficiency .
  • Applications : Suitable for organic solvent-tolerant systems, such as in vitro enzymatic synthesis of azide-modified nucleotides (e.g., AHP dUTP) .

6-Azidohexanoic Acid STP Ester

Key Differences :

  • Stability : The STP (sulfotetrafluorophenyl) ester exhibits superior hydrolysis resistance in aqueous media compared to both NHS and sulfo-NHS esters, enabling prolonged reaction windows and higher reproducibility .
  • Applications : Preferred for long-duration labeling protocols or low-abundance targets requiring high efficiency .

Azidoacetic Acid Sulfo-NHS Ester

Key Differences :

  • Spacer Length: Azidoacetic Acid contains a shorter 2-carbon spacer versus the 6-carbon hexanoic acid chain.
  • Applications : The shorter spacer is advantageous for applications requiring minimal distance between the biomolecule and azide tag, such as FRET-based assays .

EDC/Sulfo-NHS Crosslinking System

Key Differences :

  • Mechanism: Unlike pre-activated sulfo-NHS esters, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates carboxyl groups in situ, forming reactive intermediates that couple with amines. Sulfo-NHS is often added to stabilize EDC’s O-acylisourea intermediate, preventing hydrolysis and improving yield .
  • Applications: EDC/Sulfo-NHS is used for zero-length crosslinking (direct carboxyl-to-amine conjugation), whereas this compound introduces an azide handle for downstream click chemistry .

Biological Activity

6-Azidohexanoic Acid Sulfo-NHS Ester is a specialized chemical compound widely used in biochemical research due to its unique properties. This compound features an azido group, which allows for significant biological activity, particularly in the labeling of proteins and antibodies. Its water solubility and ability to form stable amide bonds with primary amines make it an essential tool in various applications, including protein labeling, bioconjugation, and drug development.

  • Molecular Formula : C10H13N4NaO7S
  • Molecular Weight : 356.28 g/mol
  • CAS Number : Not available
  • Solubility : Water, DMSO, DMF
  • Purity : >95% (HPLC)
  • Appearance : White to slightly grey crystalline

The sulfo-NHS ester functionality of 6-Azidohexanoic Acid enables it to react efficiently with primary amines at physiological pH (7-9), forming stable amide bonds. This reaction is crucial for bioconjugation processes, allowing researchers to attach the azido group to various biomolecules. The azido group can subsequently participate in click chemistry reactions, facilitating the study of protein interactions and cellular localization.

1. Protein Labeling

This compound is extensively used for labeling proteins with fluorescent tags. This application is vital for studies involving cellular imaging and tracking protein interactions within biological systems. By employing techniques such as fluorescence microscopy and mass spectrometry, researchers can elucidate complex cellular mechanisms.

2. Bioconjugation

This compound serves as an effective reagent for attaching biomolecules like proteins or antibodies to surfaces or other molecules. This capability enhances the development of targeted therapies and diagnostics, particularly in cancer research where precise targeting of tumor cells is critical.

3. Drug Development

The ability of this compound to form stable linkages makes it useful in creating prodrugs that improve the solubility and bioavailability of pharmaceutical compounds. This property is particularly advantageous in developing drugs that require specific targeting to minimize side effects.

4. Nanotechnology

In nanotechnology, this compound plays a significant role in functionalizing nanoparticles, enhancing their stability and biocompatibility for drug delivery systems. The azido group allows for efficient conjugation with various materials, paving the way for innovative applications in biomedical engineering.

Comparative Analysis with Similar Compounds

Compound NameFunctional GroupUnique Features
Azidoacetic Acid N-Hydroxysuccinimide EsterAzido GroupSmaller size; used for similar labeling applications.
4-Azidobutyric Acid N-Hydroxysuccinimide EsterAzido GroupShorter carbon chain; useful in peptide synthesis.
6-Azidocaproic Acid N-Hydroxysuccinimide EsterAzido GroupLonger carbon chain; enhances hydrophobic interactions.

Each compound exhibits unique characteristics suitable for specific applications, but this compound stands out due to its water solubility and efficiency in protein labeling.

Case Studies and Research Findings

Recent studies have highlighted the utility of this compound in various biological contexts:

  • A study involving engineered red blood cells demonstrated that the azide group facilitated effective conjugation with tumor-targeting agents, enhancing anti-tumor immune responses without significant toxicity .
  • Research on targeted drug delivery systems has shown that conjugating drugs with this compound improves their stability and efficacy against solid tumors .

Q & A

Basic Question: What is the optimal methodology for conjugating 6-Azidohexanoic Acid Sulfo-NHS Ester to amine-containing biomolecules in aqueous media?

Answer:
The reagent reacts with primary amines (e.g., lysine residues, N-termini) via nucleophilic attack, forming stable amide bonds. For efficient labeling:

  • Prepare a 0.1 M phosphate or bicarbonate buffer (pH 7.4–8.5) to maintain amine reactivity while minimizing hydrolysis .
  • Use a 10–20 molar excess of Sulfo-NHS ester relative to the target biomolecule to compensate for hydrolysis losses .
  • Incubate at 4°C for 1–2 hours to slow hydrolysis and improve coupling efficiency .
  • Purify conjugates via size-exclusion chromatography or dialysis to remove unreacted reagents .

Basic Question: How do buffer composition and pH influence the stability and reactivity of this compound?

Answer:

  • pH 7–9 : Optimal for amine reactivity, as primary amines are deprotonated (nucleophilic), while Sulfo-NHS esters remain stable . Avoid Tris or glycine buffers, as they compete for amine-reactive sites .
  • Phosphate or borate buffers (0.05–0.1 M) : Recommended for maintaining reagent solubility and minimizing hydrolysis .
  • Organic co-solvents : Not required due to the reagent’s intrinsic water solubility, unlike non-sulfonated NHS esters .

Advanced Question: How does the hydrolysis rate of Sulfo-NHS esters impact experimental outcomes, and what strategies mitigate premature hydrolysis?

Answer:
Sulfo-NHS esters hydrolyze faster than STP esters (e.g., 4-Sulfo-2,3,5,6-tetrafluorophenyl esters) but slower than standard NHS esters . To mitigate hydrolysis:

  • Pre-activate carboxylates with EDC/sulfo-NHS : Stabilize the reactive intermediate, extending its half-life from seconds to hours .
  • Two-step conjugation : First, activate carboxyl groups with EDC/sulfo-NHS; second, add the azido reagent to pre-activated intermediates .
  • Monitor hydrolysis kinetics : Use spectrophotometry (absorbance at 260–280 nm) to quantify residual active ester over time .

Advanced Question: When should EDC be paired with Sulfo-NHS esters for carboxylate activation in multi-step bioconjugation workflows?

Answer:
EDC/sulfo-NHS is critical for:

  • Activating inert carboxylates (e.g., on PEG or nanoparticles) to form stable amide bonds with amines .
  • Crosslinking applications : Stabilizing O-acylisourea intermediates, which otherwise hydrolyze rapidly in aqueous media .
  • Nanoparticle functionalization : Enabling covalent attachment of antibodies or nucleic acids via amine-reactive intermediates .

Advanced Question: How can researchers resolve discrepancies in reported reactivity between Sulfo-NHS esters and STP esters?

Answer:
Discrepancies arise from differences in hydrolysis rates and steric hindrance:

  • STP esters hydrolyze ~5× slower than Sulfo-NHS esters, favoring long incubation times (e.g., overnight labeling) .
  • Sulfo-NHS esters are preferable for rapid labeling (1–2 hours) in pH 7–8 buffers .
  • Validate reagent choice using MALDI-TOF/MS or SDS-PAGE to compare labeling efficiency under identical conditions .

Advanced Question: What experimental designs are optimal for crosslinking mass spectrometry (CLMS) using Sulfo-NHS ester-containing reagents?

Answer:

  • Dual-reactive crosslinkers : Combine Sulfo-NHS esters (for lysine targeting) with photoactivatable groups (e.g., diazirines) for proximity-based crosslinking .
  • Two-step reactions : First, conjugate Sulfo-NHS ester to lysine; second, UV-activate the diazirine to capture dynamic protein conformations .
  • Quench unreacted esters : Add excess glycine or ethanolamine after the first step to prevent nonspecific crosslinks .

Advanced Question: How can click chemistry be integrated post-conjugation for multi-modal labeling applications?

Answer:

  • Sequential labeling : After Sulfo-NHS ester conjugation, react the azide group with DBCO- or BCN-modified fluorophores via strain-promoted azide-alkyne cycloaddition (SPAAC) .
  • Validate specificity : Use negative controls (e.g., azide-free reagents) and confirm triazole formation via FT-IR (2100 cm⁻¹ azide peak disappearance) .

Advanced Question: What methods quantify labeling efficiency and validate successful conjugation?

Answer:

  • Mass spectrometry : Detect mass shifts corresponding to the added azidohexanoic acid moiety (~215 Da) .
  • Fluorescence quenching assays : If conjugating fluorescent probes, compare unquenched/quenched states post-labeling .
  • Gel electrophoresis : Shift in protein mobility due to increased mass or altered charge .

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